molecular formula C21H19N3O2S B2982262 2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide CAS No. 893985-44-9

2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide

Cat. No.: B2982262
CAS No.: 893985-44-9
M. Wt: 377.46
InChI Key: QZEQTWZUCNLTLQ-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide is a versatile compound with a unique structure that allows for diverse applications in scientific research. This compound contains an imidazo[2,1-B][1,3]thiazole moiety, which is known for its significant biological activities and potential therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide typically involves the reaction of 2-aminobenzothiazole with various reagents under specific conditions. One efficient method is a catalyst-free microwave-assisted procedure that provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles . This method involves the use of green media and mild transition-metal-free conditions, making it environmentally friendly and efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and green media can be scaled up to produce significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.

    Biology: It serves as a biological probe to study enzyme functions and receptor interactions in living systems.

    Medicine: The compound has shown potential as an anticancer agent, kinase inhibitor, and PET imaging probe for β-amyloid plaques in Alzheimer’s patients.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
  • (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride

Uniqueness

2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide stands out due to its unique imidazo[2,1-B][1,3]thiazole moiety, which imparts significant biological activities and potential therapeutic applications. Its versatility in various scientific research fields, including chemistry, biology, medicine, and industry, highlights its uniqueness compared to similar compounds.

Properties

IUPAC Name

2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-26-19-7-5-4-6-17(19)20(25)22-16-10-8-15(9-11-16)18-12-24-14(2)13-27-21(24)23-18/h4-13H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEQTWZUCNLTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C(=CSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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